Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

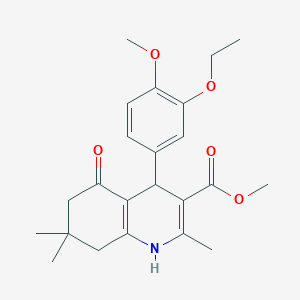

Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative belonging to the 1,4-dihydropyridine (1,4-DHP) class. Its core structure comprises a hexahydroquinoline scaffold fused with a cyclohexanone ring and substituted with a 3-ethoxy-4-methoxyphenyl group at position 4, a methyl ester at position 3, and three methyl groups at positions 2, 7, and 5. The compound’s stereoelectronic properties are influenced by the ethoxy and methoxy substituents on the phenyl ring, which enhance electron-donating effects and modulate solubility .

Structurally, the compound adopts a boat-like conformation in the dihydropyridine ring and an envelope conformation in the cyclohexanone ring, as observed in related derivatives . This conformational flexibility may impact its biological interactions, such as calcium channel modulation or antioxidant activity, common among 1,4-DHPs .

Properties

IUPAC Name |

methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-7-29-18-10-14(8-9-17(18)27-5)20-19(22(26)28-6)13(2)24-15-11-23(3,4)12-16(25)21(15)20/h8-10,20,24H,7,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPUMDZYLHYBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as the immunomodulatory imide drugs (imids), are known to target the protein cereblon (crbn).

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its target protein, potentially altering its function.

Biochemical Pathways

Similar compounds, such as imids, are known to modulate various biochemical pathways, including those involving tnf, il-6, vegf, nf-kb, etc.

Result of Action

Similar compounds are known to have anti-inflammatory and anti-angiogenic properties.

Action Environment

Similar compounds are known to be stable and environmentally benign.

Biological Activity

Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes various functional groups that contribute to its biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has shown promising results against various bacterial strains. For instance:

- In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Bacillus subtilis | 18 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays. The DPPH radical scavenging assay indicated that it exhibits significant antioxidant activity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 70 |

| 100 | 85 |

| 200 | 95 |

This antioxidant property may contribute to its potential in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in serum.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and LOX involved in the inflammatory response.

- Receptor Modulation : It can bind to receptors associated with pain and inflammation, thereby modulating their activity.

- Radical Scavenging : Its structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving mice infected with E. coli showed that treatment with the compound reduced bacterial load significantly compared to controls.

- Case Study on Anti-inflammatory Effects : In a model of arthritis induced in rats, administration of the compound led to decreased joint swelling and pain scores.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in substituent patterns on the phenyl ring and ester groups. Key comparisons include:

Physicochemical Properties

- Crystallography: Analogous structures (e.g., methyl 4-(4-methoxyphenyl)...) reveal dihedral angles of ~86° between the phenyl and quinoline rings, influencing binding interactions .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Synthetic Efficiency : Ionic liquid catalysts reduce reaction times (<1 hour) and improve yields (>95%) compared to traditional methods .

- Crystallographic Insights: Conformational analysis via SHELX/OLEX2 software highlights the role of non-covalent interactions (e.g., N–H···O hydrogen bonds) in stabilizing the hexahydroquinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.